Potassium Hydroxycitrate Tribasic Monohydrate; 3-C-Carboxy-2-deoxypentaric Acid Tripotassium Salt Monohydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium Hydroxycitrate Tribasic Monohydrate typically involves the reaction of hydroxycitric acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the purity of the final product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade hydroxycitric acid and potassium hydroxide. The reaction is conducted in large reactors, and the product is purified through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions: Potassium Hydroxycitrate Tribasic Monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups present in the molecule.
Substitution: The carboxyl groups can participate in substitution reactions to form esters and other derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alcohols and amines are used in the presence of catalysts
Major Products Formed:
Oxidation: Oxidized derivatives of hydroxycitric acid.
Reduction: Reduced forms of the compound with modified hydroxyl groups.
Substitution: Ester and amide derivatives
Scientific Research Applications
Potassium Hydroxycitrate Tribasic Monohydrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its role in inhibiting ATP citrate lyase, which affects lipid metabolism.
Medicine: Investigated for its potential in weight loss and as an adjunct therapy in cancer treatment.
Industry: Used in the production of biodegradable polymers and as an additive in food and beverages .
Mechanism of Action
The primary mechanism of action of Potassium Hydroxycitrate Tribasic Monohydrate involves the inhibition of ATP citrate lyase. This enzyme is responsible for converting citrate to acetyl-CoA, a key step in fatty acid biosynthesis. By inhibiting this enzyme, the compound reduces the synthesis of fatty acids, which can lead to decreased lipid accumulation and potential weight loss .
Comparison with Similar Compounds
Calcium Hydroxycitrate Tribasic Monohydrate: Similar in structure but contains calcium instead of potassium.
Sodium Hydroxycitrate Tribasic Monohydrate: Contains sodium instead of potassium.
Magnesium Hydroxycitrate Tribasic Monohydrate: Contains magnesium instead of potassium
Uniqueness: The potassium ion also provides distinct solubility and reactivity properties compared to its calcium, sodium, and magnesium counterparts .
Properties
Molecular Formula |
C6H7KO8 |
---|---|
Molecular Weight |
246.21 g/mol |
IUPAC Name |
potassium;3-carboxy-2,3,5-trihydroxy-5-oxopentanoate |
InChI |
InChI=1S/C6H8O8.K/c7-2(8)1-6(14,5(12)13)3(9)4(10)11;/h3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13);/q;+1/p-1 |
InChI Key |
LIOUYYTVEGCLDP-UHFFFAOYSA-M |
Canonical SMILES |
C(C(=O)O)C(C(C(=O)[O-])O)(C(=O)O)O.[K+] |
Origin of Product |
United States |
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